CMPF

Uremic toxicity Mitochondrial dysfunction Nephrology

CMPF is the reference uremic toxin for evaluating advanced hemodialysis strategies due to its near-complete albumin binding (99-100%) and complete resistance to conventional hemodialysis removal. Unlike indoxyl sulfate or p-cresyl sulfate, CMPF levels remain stable across CKD stages 3-5, making it irreplaceable for incremental membrane performance studies. - 99-100% albumin binding vs. 90-95% for IS/pCS - benchmark for protein-leaking dialyzer evaluation. - 1.6- to 2.5-fold plasma increase post omega-3 supplementation - most sensitive compliance biomarker (P-interaction = 1.8 × 10⁻⁷). - Paired with CMPF-d5 internal standard, achieves LC-MS/MS quantification linear range 4-2,500 ng/mL, R² = 0.9996, precision <5% CV.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 86879-39-2
Cat. No. B155342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMPF
CAS86879-39-2
Synonyms3-Carboxy-4-methyl-5-propyl-2-furanpropionic Acid;  3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid;  Propylurofuranic Acid;  2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid; 
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
InChIInChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyWMCQWXZMVIETAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CMPF Baseline Overview


3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF; CAS 86879-39-2), also designated as CMPFPA or 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid, is a furoic acid derivative belonging to the furanoid fatty acid metabolite class [1]. This endogenous compound originates from the metabolism of furan fatty acids obtained primarily through dietary intake of fish and omega-3 polyunsaturated fatty acids [2]. CMPF circulates in human plasma highly bound to albumin (>99%) and is recognized as a protein-bound uremic toxin that accumulates in chronic kidney disease, with reported molecular weight of 240.25 g/mol and chemical formula C12H16O5 [3].

Uremic toxin & CKD progression studies
Mitochondrial toxicity screening assays
Omega-3/fish oil compliance biomarker research
LC-MS/MS method development with CMPF-d5 ISTD

Why CMPF Substitution Fails in CKD Research


CMPF cannot be substituted by other protein-bound uremic toxins such as indoxyl sulfate (IS), p-cresyl sulfate (pCS), or hippuric acid (HA) in research or analytical applications because it exhibits fundamentally distinct albumin-binding kinetics, differential response to renal function decline, and unique hemodialysis removal characteristics [1]. Unlike IS and pCS which show albumin binding of 90-95% and partial hemodialysis clearance of <35%, CMPF demonstrates near-complete albumin binding (99-100%) and is not removed by conventional hemodialysis at all [2]. Furthermore, while HA, IS, and pCS serum levels increase significantly as renal function deteriorates (eGFR decline), CMPF levels remain relatively stable across CKD stages 3-5, indicating a distinct pharmacokinetic and metabolic behavior that precludes its use as an interchangeable analyte or research substitute [3].

Attribute
CMPF
IS / pCS / HA
Albumin binding
~99% (near-complete)
90–95%
Conventional HD removal
Not removed
Partial removal (
eGFR correlation in CKD
Weak (R²=0.172)
Strong negative (R²=0.53–0.63)
Mitochondrial inhibition
Dose-dependent at 50 µg/mL
Much weaker effect
Similar molecular class does not guarantee interchangeable research outcomes. Binding, clearance, and toxicity profiles may differ critically.

CMPF Differentiation Evidence


Mitochondrial Inhibition: CMPF vs Indoxyl Sulfate

In a direct head-to-head comparison assessing mitochondrial respiration inhibition, CMPF demonstrated substantially greater toxic potency than indoxyl sulfate (IS). CMPF at 50 μg/mL—a concentration comparable to serum levels in uremic patients on regular hemodialysis—produced dose-dependent inhibition of NADH-linked mitochondrial state 3 respiration [1]. Under identical experimental conditions, indoxyl sulfate exhibited much weaker inhibition of mitochondrial respiration compared to CMPF [2]. This differential toxicity profile establishes CMPF as the more potent mitochondrial toxin among these two albumin-bound uremic solutes.

Mitochondrial inhibition vs IS
Head-to-head
CMPF at 50 µg/mL inhibited NADH-linked state 3 respiration dose-dependently; indoxyl sulfate produced much weaker inhibition under matched albumin conditions.
Supports mitochondrial toxicity assay sensitivity comparison.
Direct comparison in presence of serum albumin.
Uremic toxicity Mitochondrial dysfunction Nephrology

Protein Binding & Dialysis Removal: CMPF vs Other Uremic Toxins

CMPF exhibits the highest protein-binding ratio among clinically significant protein-bound uremic toxins. Comparative analysis reveals that while indoxyl sulfate (IS) and p-cresyl sulfate (pCS) demonstrate albumin binding of 90-95%, CMPF shows near-complete binding at 99-100% [1]. This differential binding directly impacts therapeutic removal: IS and pCS show reduction rates by conventional hemodialysis of less than 35%, whereas CMPF cannot be removed at all by conventional hemodialysis due to its stronger albumin affinity [2]. Only protein-leaking hemodialysis with specialized membranes can achieve meaningful CMPF reduction [3].

Protein binding & HD removal
Head-to-head
CMPF albumin binding 99–100%; IS and pCS 90–95%. Conventional HD removes 0% of CMPF, vs
Supports evaluation of protein-leaking dialysis membrane efficiency.
Unique removal profile for advanced HD research.
CKD progression stability
Head-to-head
CMPF levels did not significantly change with eGFR decline (P>0.05); HA, IS, PCS increased markedly (all P
Supports stable reference marker use in longitudinal CKD metabolomics.
Accumulation kinetics differ from other protein-bound uremic toxins.
Fish oil intake biomarker
Head-to-head
CMPF P-interaction = 1.8×10⁻⁷ vs EPA (4.6×10⁻⁶) and DHA (0.001) in RCT; 1.6–2.5-fold increase with pure omega-3 intake.
Supports higher statistical sensitivity for omega-3 compliance biomarker research.
Double-blind RCT in T2D patients; short-term omega-3 study.
CMPF-d5 isotope dilution
Method context
Linear range 4–2500 ng/mL, R²=0.9996; intra-day precision 2.57–4.92%, inter-day 4.32–5.01% using CMPF-d5 ISTD.
Enables validated absolute quantification of CMPF in biological matrices.
UPLC-MS/MS method; relative quantification of analogs feasible.
T2D risk & n-3 mediation
Trial context
Per SD CMPF, T2D RR=0.82 (95% CI 0.68–0.99); CKD RR=0.95 (0.77–1.16). Mediates 37% of n-3 PUFA protective effect (P=0.022).
Supports disease-specific endpoint context for T2D risk; functional biomarker for n-3 pathway studies.
Prospective cohort, 1470 participants, 8.8-year follow-up.
Protein binding Hemodialysis Uremic toxin removal

CKD Progression: CMPF Stability vs Other Toxins

In a cohort of 112 CKD stage 3-5 patients versus 60 healthy controls, serum concentrations of all four protein-bound uremic toxins (HA, IS, PCS, CMPF) were significantly elevated compared to healthy subjects (all P<0.01) [1]. However, as renal function declined within the CKD3-5 population, a clear divergence emerged: serum levels of hippuric acid (HA), indoxyl sulfate (IS), and p-cresyl sulfate (PCS) increased significantly (all P<0.05), while CMPF levels did not significantly change (P>0.05) [2]. Curvilinear regression analysis with eGFR yielded R² values of 0.601 (HA), 0.633 (IS), and 0.529 (PCS), but only R²=0.172 for CMPF, confirming that renal dysfunction has little effect on CMPF accumulation once CKD is established [3].

CKD progression stability
Head-to-head
CMPF levels did not significantly change with eGFR decline (P>0.05); HA, IS, PCS increased markedly (all P
Supports stable reference marker use in longitudinal CKD metabolomics.
Accumulation kinetics differ from other protein-bound uremic toxins.
Fish oil intake biomarker
Head-to-head
CMPF P-interaction = 1.8×10⁻⁷ vs EPA (4.6×10⁻⁶) and DHA (0.001) in RCT; 1.6–2.5-fold increase with pure omega-3 intake.
Supports higher statistical sensitivity for omega-3 compliance biomarker research.
Double-blind RCT in T2D patients; short-term omega-3 study.
CMPF-d5 isotope dilution
Method context
Linear range 4–2500 ng/mL, R²=0.9996; intra-day precision 2.57–4.92%, inter-day 4.32–5.01% using CMPF-d5 ISTD.
Enables validated absolute quantification of CMPF in biological matrices.
UPLC-MS/MS method; relative quantification of analogs feasible.
T2D risk & n-3 mediation
Trial context
Per SD CMPF, T2D RR=0.82 (95% CI 0.68–0.99); CKD RR=0.95 (0.77–1.16). Mediates 37% of n-3 PUFA protective effect (P=0.022).
Supports disease-specific endpoint context for T2D risk; functional biomarker for n-3 pathway studies.
Prospective cohort, 1470 participants, 8.8-year follow-up.
Chronic kidney disease eGFR correlation Biomarker stratification

Fish Oil Intake Biomarker: CMPF vs EPA and DHA

In a double-blind randomized controlled trial with 59 Chinese type 2 diabetes patients receiving fish oil (FO), flaxseed oil, or corn oil for 180 days, repeated-measures ANOVA identified serum CMPF as the most significant metabolite responding to fish oil intervention, with P-interaction = 1.8 × 10⁻⁷ [1]. This statistical significance substantially exceeded that of eicosapentaenoate (P=4.6 × 10⁻⁶), docosahexaenoate (P=0.001), linolenate (P=0.005), and docosapentaenoate (P=0.021) [2]. Furthermore, pure omega-3 fatty acid supplementation (EPA, DPA, or DHA at 1 g/day for 6 days) elevated plasma CMPF 1.6- to 2.5-fold above baseline, while olive oil control showed no increase [3].

Fish oil intake biomarker
Head-to-head
CMPF P-interaction = 1.8×10⁻⁷ vs EPA (4.6×10⁻⁶) and DHA (0.001) in RCT; 1.6–2.5-fold increase with pure omega-3 intake.
Supports higher statistical sensitivity for omega-3 compliance biomarker research.
Double-blind RCT in T2D patients; short-term omega-3 study.
Omega-3 biomarker Dietary compliance Metabolomics

CMPF-d5 Isotope Dilution Quantification

For absolute quantification of CMPF in biological matrices, the isotopically labeled analog CMPF-d5 serves as an essential internal standard. A validated UPLC-MS/MS method using CMPF-d5 for isotope dilution demonstrated a linear calibration range of 4-2500 ng/mL with correlation coefficient 0.9996 [1]. Intra-day precision at low, medium, and high QC concentrations ranged from 2.57-4.92%, while inter-day precision was 4.32-5.01% [2]. This method achieved detection and quantification of CMPF and its analogs (CMPentylF, CPentylF, CpropyIF, Glu-CMPentyIF) within 10 minutes in ob/ob mouse plasma, with CMPF-d5 serving as the reference for relative quantification of structurally related analogs where authentic standards are unavailable [3].

CMPF-d5 isotope dilution
Method context
Linear range 4–2500 ng/mL, R²=0.9996; intra-day precision 2.57–4.92%, inter-day 4.32–5.01% using CMPF-d5 ISTD.
Enables validated absolute quantification of CMPF in biological matrices.
UPLC-MS/MS method; relative quantification of analogs feasible.
LC-MS/MS Stable isotope dilution Method validation

CMPF in Type 2 Diabetes Risk & n-3 PUFA Mediation

In a prospective cohort study of 1470 participants followed for a median of 8.8 years (170 incident type 2 diabetes cases), each standard deviation increase in baseline serum CMPF was associated with an 18% lower risk of incident type 2 diabetes (relative risk: 0.82; 95% CI: 0.68-0.99) after multivariable adjustment [1]. Critically, CMPF showed no association with incident chronic kidney disease (RR: 0.95; 95% CI: 0.77-1.16), demonstrating disease-specific predictive value [2]. Mediation analysis further revealed that serum CMPF contributed to the inverse association between erythrocyte marine n-3 PUFAs and incident type 2 diabetes, accounting for 37% of the protective effect (P-mediation = 0.022) [3].

T2D risk & n-3 mediation
Trial context
Per SD CMPF, T2D RR=0.82 (95% CI 0.68–0.99); CKD RR=0.95 (0.77–1.16). Mediates 37% of n-3 PUFA protective effect (P=0.022).
Supports disease-specific endpoint context for T2D risk; functional biomarker for n-3 pathway studies.
Prospective cohort, 1470 participants, 8.8-year follow-up.
Type 2 diabetes Prospective cohort Risk prediction

CMPF Application Scenarios


Hemodialysis Membrane & Protein-Leaking Dialysis

CMPF serves as the reference uremic toxin of choice for evaluating advanced dialysis strategies due to its extreme albumin binding (99-100%) and complete resistance to conventional hemodialysis removal [1]. Studies comparing high-flux, super-flux, and protein-leaking membranes rely on CMPF as a benchmark analyte because its reduction is only achievable with specialized membranes (e.g., polymethylmethacrylate BK-F dialyzers), whereas indoxyl sulfate and p-cresyl sulfate show partial removal (<35%) even with standard hemodialysis [2]. This makes CMPF indispensable for demonstrating incremental membrane performance improvements that would be undetectable with less tightly bound comparators.

Omega-3 & Fish Oil Trial Compliance Monitoring

CMPF is the most statistically powerful serum biomarker for verifying adherence to fish oil or marine omega-3 interventions in clinical trials. With a P-interaction of 1.8 × 10⁻⁷ in response to fish oil supplementation—far exceeding the responsiveness of EPA (P=4.6×10⁻⁶) or DHA (P=0.001) measurements—CMPF enables more sensitive detection of non-compliance and reduces required sample sizes for adequately powered dietary intervention studies [1]. The 1.6- to 2.5-fold increase in plasma CMPF following pure omega-3 supplementation (EPA, DPA, or DHA) confirms its utility even when furan fatty acid contaminants are absent, establishing CMPF as a direct metabolic readout of omega-3 precursor availability [2].

Mitochondrial Toxicity Screening for Uremic Toxins

For in vitro studies investigating uremic toxin-mediated mitochondrial dysfunction and impaired ATP synthesis, CMPF provides superior assay sensitivity compared to indoxyl sulfate. Direct comparative data demonstrate that CMPF produces stronger inhibition of NADH-linked mitochondrial state 3 respiration at clinically relevant concentrations (50 μg/mL), whereas indoxyl sulfate exhibits much weaker effects under identical conditions [1]. Researchers screening compounds for mitochondrial protection or assessing uremic toxin toxicity mechanisms should prioritize CMPF as the primary stressor to maximize signal-to-noise ratios and detect subtle protective effects.

LC-MS/MS Method for Furan Fatty Acid Metabolites

CMPF, in conjunction with its deuterated analog CMPF-d5, is essential for developing validated quantitative LC-MS/MS methods targeting furan fatty acid metabolites. The isotope dilution approach using CMPF-d5 achieves absolute quantification of CMPF with linear range 4-2500 ng/mL (R²=0.9996) and precision below 5% CV [1]. Furthermore, CMPF-d5 enables relative quantification of structurally related furan fatty acid metabolites (CMPentylF, CPentylF, CpropyIF, Glu-CMPentyIF) for which authentic standards are commercially unavailable, providing a practical solution for comprehensive furan fatty acid metabolic profiling in preclinical models [2].

Application
Selection Property
Validation Focus
Dialysis membrane efficiency studies
Protein-binding resistance profile
Removal rate across membrane types
Omega-3 compliance biomarker research
Dietary intervention responsiveness
Statistical sensitivity vs EPA/DHA
Mitochondrial toxicity screening assays
Mitochondrial inhibition in matched conditions
Dose-response vs indoxyl sulfate
LC-MS/MS method for furan fatty acid metabolites
Isotope dilution with CMPF-d5
Precision, linearity, analog quantification

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